5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
AR-C141990 is an inhibitor of lactate transporters .
Scientific Research Applications
Molecular Structure Studies
The title compound's structure features a central 1-methylpyrrolidine ring with twist conformation, and the quinoline ring system almost planar. In the crystal, molecules are linked via hydrogen bonds, forming a three-dimensional network, which is crucial for understanding molecular interactions and crystal engineering (Mathusalini et al., 2015).
Rhenium Tricarbonyl Core Complexes
Research on rhenium tricarbonyl core complexes involving thymidine and uridine derivatives has been conducted. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, may have applications in radioimaging and targeted drug delivery (Wei et al., 2005).
Antihyperglycemic Agent Development
A study explored the synthesis of quinolinylidinethiazolidine-2,4-diones as potential antihyperglycemic agents, highlighting their potential in diabetes treatment (Riyaz et al., 2012).
Novel Ring System Synthesis
The synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, a new ring system, has been reported. Such novel ring systems can be fundamental in developing new pharmacological compounds (Abdel-fattah et al., 1998).
Pyrido[2,3-d]pyrimidines Synthesis
The preparation of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes offers insights into novel chemical syntheses, potentially useful in pharmaceutical development (Perandones & Soto, 1998).
Reaction Mechanism Studies
A green and efficient approach for synthesizing novel pyrimidine derivatives via ring expansion reaction was developed, which can be critical in green chemistry and drug synthesis (Poomathi et al., 2015).
properties
CAS RN |
873327-59-4 |
---|---|
Product Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
Molecular Formula |
C26H28N4O4S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1 |
InChI Key |
JOFQERPJMGKMMX-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AR-C141990; AR C141990; ARC141990; ARC-141990; ARC 141990; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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